2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a chemical compound that has been a subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in lab experiments is its potential as a multifunctional compound with various applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.
Zukünftige Richtungen
There are several future directions for the study of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the optimization of its use as a biopesticide for agricultural purposes. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied, and future directions for research have been identified. Further research is needed to fully understand the potential of this compound and to optimize its use in various applications.
Synthesemethoden
The synthesis of 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetic acid with thiosemicarbazide, followed by the condensation of the resulting thiosemicarbazone with 4-hydroxybenzaldehyde. The product is then cyclized with chloroacetic acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential as a biopesticide. In material science, it has been researched for its potential as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C19H16N2O4S |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16N2O4S/c1-12-4-2-3-5-15(12)20-17(23)11-21-18(24)16(26-19(21)25)10-13-6-8-14(22)9-7-13/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+ |
InChI-Schlüssel |
RDPYTVFBUAVZSD-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.